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For Researchers, Scientists, and Drug Development Professionals

Abstract
Tegoprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that

represents a significant advancement in the management of acid-related gastrointestinal

disorders. By competitively inhibiting the gastric H+/K+-ATPase, Tegoprazan offers a rapid

onset of action and sustained suppression of gastric acid secretion. This technical guide

provides an in-depth overview of Tegoprazan's chemical structure, physicochemical

properties, mechanism of action, and its pharmacokinetic and pharmacodynamic profiles.

Detailed experimental protocols and signaling pathways are presented to support further

research and development in this area.

Chemical Structure and Identification
Tegoprazan, with the IUPAC name 7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-

yl]oxy]-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide, is a synthetic organic compound with

a well-defined chemical structure.[1][2]

Table 1: Chemical Identifiers for Tegoprazan
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Identifier Value

IUPAC Name

7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-1-

benzopyran-4-yl]oxy]-N,N,2-trimethyl-1H-

benzimidazole-5-carboxamide

CAS Number 942195-55-3[1]

Molecular Formula C₂₀H₁₉F₂N₃O₃[1]

Molecular Weight 387.4 g/mol [1]

SMILES
CN(C)C(=O)c1cc(c2c(c1)n(c(n2)C)C)

[O@H]3COc4cc(F)cc(F)c43

InChI Key CLIQCDHNPDMGSL-HNNXBMFYSA-N[1]

Physicochemical Properties
The physicochemical properties of Tegoprazan are crucial for its absorption, distribution,

metabolism, and excretion (ADME) profile. It is a weak base with pH-dependent solubility.

Table 2: Physicochemical Properties of Tegoprazan

Property Value

pKa 5.1[3]

LogP 2.3

Solubility (pH 3) 0.7 mg/mL[3]

Solubility (pH 6.8) 0.02 mg/mL[3]

Appearance Solid[1]

Mechanism of Action and Signaling Pathway
Tegoprazan is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric

hydrogen-potassium ATPase (H+/K+-ATPase), the final step in the gastric acid secretion

pathway.[4] Unlike proton pump inhibitors (PPIs), Tegoprazan does not require acid activation
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and directly competes with potassium ions (K+) for binding to the H+/K+-ATPase.[4] This

competitive and reversible inhibition leads to a rapid onset of action and sustained control of

gastric pH.[4]

The signaling pathway for gastric acid secretion in parietal cells involves the activation of the

H+/K+-ATPase. This process is stimulated by various secretagogues, including histamine,

acetylcholine, and gastrin. These molecules bind to their respective receptors on the parietal

cell membrane, initiating intracellular signaling cascades that ultimately lead to the

translocation and activation of the H+/K+-ATPase at the apical membrane. Tegoprazan directly

targets and blocks the function of this proton pump.
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Caption: Gastric Acid Secretion Pathway and Tegoprazan's Site of Action.

Pharmacological Properties
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Pharmacodynamics
Tegoprazan demonstrates potent and dose-dependent inhibition of gastric acid secretion.

Clinical studies have shown that it rapidly increases and maintains intragastric pH above 4.

Table 3: Pharmacodynamic Parameters of Tegoprazan

Parameter Value Species Notes

IC₅₀ (H+/K+-ATPase) 0.29 - 0.52 µM
Porcine, Canine,

Human

In vitro inhibition of

H+/K+-ATPase

activity.[5]

Binding Affinity (Kd)
0.56 ± 0.04 µM and

2.70 ± 0.24 µM
N/A

Binding to two

different intermediate

states of the H,K-

ATPase at pH 7.2.[1]

[4]

Time to reach pH ≥ 4 < 2 hours Human

All dose groups (50,

100, and 200 mg)

reached a mean pH of

≥4 within 2 hours.[1]

[4]

% Time pH ≥ 4 (24h)
52% (50 mg IR), 70%

(100 mg IR)
Human

Single oral

administration.[2]

Pharmacokinetics
Tegoprazan is rapidly absorbed following oral administration, with its pharmacokinetics being

linear over the therapeutic dose range. It is primarily metabolized by CYP3A4 to its active

metabolite, M1.

Table 4: Pharmacokinetic Parameters of Tegoprazan in Humans
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Parameter Value Notes

Tₘₐₓ (Time to Maximum

Concentration)
0.5 - 1.5 hours Single ascending dose study.

t₁/₂ (Elimination Half-life) 3.65 - 5.39 hours Single ascending dose study.

Cₘₐₓ (Maximum

Concentration)
1434.50 ± 570.82 µg/L For a 100 mg single oral dose.

AUCₗₐₛₜ (Area Under the

Curve)
5720.00 ± 1417.86 µg*h/L For a 100 mg single oral dose.

Metabolism
Primarily by CYP3A4 to active

metabolite M1.[3]
M1 is the major metabolite.[6]

Excretion
Approximately 50.51% in urine

and 47.26% in feces.[7]

Mass balance study with

radiolabeled Tegoprazan.[7]

Protein Binding
Fraction unbound in plasma:

8.7%

Experimental Protocols
H+/K+-ATPase Inhibition Assay
This protocol describes the in vitro assessment of Tegoprazan's inhibitory activity on gastric

H+/K+-ATPase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tegoprazan against

H+/K+-ATPase.

Materials:

H+/K+-ATPase enriched membrane vesicles (prepared from hog gastric mucosa)

Tegoprazan

Assay Buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 1 mM EGTA, ± 7.5 mM KCl)

ATP (Adenosine triphosphate)
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Malachite green reagent for phosphate detection

96-well microplates

Spectrophotometer

Procedure:

Enzyme Preparation: H+/K+-ATPase enriched membrane vesicles are prepared from fresh

hog gastric mucosa using differential centrifugation and sucrose gradient centrifugation.

Assay Reaction:

Add 80 ng of microsomal H+/K+-ATPase to each well of a 96-well microplate containing

the assay buffer.

Add varying concentrations of Tegoprazan (or vehicle control) to the wells.

Initiate the reaction by adding 1 mM ATP.

Incubate the plate at 37°C for 30 minutes.

Phosphate Detection:

Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP

hydrolysis using a colorimetric method, such as the malachite green assay.

Data Analysis:

The ATPase activity is calculated based on the amount of Pi released.

The percentage of inhibition at each Tegoprazan concentration is determined relative to

the vehicle control.

The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal

dose-response curve.
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Caption: Experimental Workflow for H+/K+-ATPase Inhibition Assay.

In Vivo Efficacy Evaluation in Animal Models
The efficacy of Tegoprazan in suppressing gastric acid secretion can be evaluated in various

animal models.
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Objective: To assess the in vivo efficacy of Tegoprazan in reducing gastric acid output.

Animal Model: Pylorus-ligated rats or histamine-stimulated dog models are commonly used.

Procedure (Pylorus-ligated rat model):

Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water.

Drug Administration: Administer Tegoprazan or vehicle orally at various doses.

Surgical Procedure: After a set time, anesthetize the rats and ligate the pylorus to allow

gastric juice to accumulate.

Sample Collection: After a defined period (e.g., 4 hours), sacrifice the animals and collect the

gastric contents.

Analysis: Measure the volume of gastric juice and determine the acid concentration by

titration with NaOH.

Data Analysis: Calculate the total acid output and determine the dose-dependent inhibition

by Tegoprazan.

Conclusion
Tegoprazan is a promising potassium-competitive acid blocker with a distinct chemical

structure and favorable pharmacological profile. Its rapid and sustained inhibition of the gastric

H+/K+-ATPase offers significant advantages for the treatment of acid-related disorders. The

data and protocols presented in this guide provide a comprehensive resource for researchers

and scientists involved in the ongoing development and characterization of this important

therapeutic agent. Further research into its long-term safety and efficacy in diverse patient

populations will continue to define its role in clinical practice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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